3-(4-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1207043-62-6 |
|---|---|
Molecular Formula |
C25H20N4O4 |
Molecular Weight |
440.459 |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O4/c1-15-4-3-5-17(12-15)22-27-23(33-28-22)18-8-11-20-21(13-18)26-25(31)29(24(20)30)14-16-6-9-19(32-2)10-7-16/h3-13H,14H2,1-2H3,(H,26,31) |
InChI Key |
YJWPILJLXPYXNJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention for their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Quinazoline Core : The quinazoline structure is synthesized through cyclization reactions involving appropriate precursors.
- Oxadiazole Formation : The introduction of the oxadiazole moiety is achieved via condensation reactions with suitable reagents.
- Substitution Reactions : The methoxy and tolyl groups are introduced through nucleophilic aromatic substitution or similar methodologies.
Antimicrobial Activity
Research indicates that derivatives of quinazoline and oxadiazole possess significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that certain quinazoline derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to the target compound have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Some derivatives have demonstrated antifungal properties against species such as Candida albicans and Aspergillus niger, indicating a broad spectrum of antimicrobial efficacy .
Anticancer Potential
Quinazoline derivatives are increasingly recognized for their anticancer activity:
- Inhibition of Cancer Cell Proliferation : Compounds related to the target structure have been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), showing promising cytotoxic effects .
- Mechanisms of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor). For example, some quinazoline derivatives have been reported with IC50 values as low as 0.096 μM against EGFR .
Other Biological Activities
Beyond antimicrobial and anticancer effects, quinazoline derivatives also exhibit:
- Anti-inflammatory Properties : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Antioxidant Activity : Certain derivatives have shown high DPPH radical scavenging activity, indicating potential as antioxidant agents .
Table 1: Summary of Biological Activities
Scientific Research Applications
Biological Activities
The biological activities of this compound have been investigated in various studies, highlighting its potential as an antibacterial and antifungal agent.
Antibacterial Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, one study reported inhibition zone values ranging from 10 to 13 mm with minimum inhibitory concentration (MIC) values of approximately 70–80 mg/mL against these bacterial strains .
Antifungal Activity
The compound has also shown promising antifungal properties. It was found to be effective against Candida albicans, with inhibition zones indicating a higher sensitivity compared to standard treatments like ampicillin .
Comparative Analysis of Quinazoline Derivatives
To provide a clearer understanding of the efficacy of this compound compared to other derivatives, a comparative analysis is presented below.
| Compound Name | Structure | Antibacterial Activity (mm) | Antifungal Activity (mm) | MIC (mg/mL) |
|---|---|---|---|---|
| Compound A | Structure A | 12 | 11 | 75 |
| Compound B | Structure B | 13 | 12 | 70 |
| 3-(4-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione | Current Compound | 12 | 12 | 80 |
Case Studies
Several case studies have highlighted the effectiveness of quinazoline derivatives in treating infections caused by resistant bacterial strains. One notable study synthesized various derivatives and tested them against clinical isolates. The results indicated that modifications at specific positions on the quinazoline ring enhanced antibacterial potency significantly .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its combination of quinazoline-2,4-dione and 1,2,4-oxadiazole moieties. Below is a comparative analysis with related compounds:
Key Differences and Implications
- Substituent Effects: The m-tolyl group in the oxadiazole ring differs from the p-tolyl group in compound 5b , which could alter steric hindrance and π-π stacking interactions. Methoxy groups in the benzyl substituent (position 3) may improve solubility compared to non-polar analogs.
- Biological Relevance : While combretastatin analogs and triazole-thiones show confirmed biological activities (e.g., anticancer, antimicrobial), the target compound’s activity remains speculative due to a lack of direct studies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the quinazoline-2,4-dione core in this compound?
- Methodology : The quinazoline-2,4-dione scaffold can be synthesized via cyclization reactions. For example, fusion of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., polyphosphoric acid) is a common approach . Cyclization of thiourea intermediates (e.g., 1-(4-(benzothiazol-2-yl)phenyl)-3-aryl thioureas) using HCl or H2SO4 can yield oxadiazinane or triazinane derivatives, as demonstrated in analogous systems .
- Characterization : Confirm structural integrity using , , and high-resolution mass spectrometry (HRMS). Melting points and IR spectroscopy can further validate purity .
Q. How can the oxadiazole ring in the 7-position be synthesized and characterized?
- Methodology : The 1,2,4-oxadiazole moiety is typically formed via cyclization of amidoximes with carboxylic acid derivatives. For example, reaction of 3-(m-tolyl)amidoxime with activated esters (e.g., ethyl chlorooxalate) under basic conditions (e.g., K2CO3) can yield the oxadiazole ring .
- Characterization : Use to confirm proton environments (e.g., singlet for oxadiazole protons) and to identify carbonyl and aromatic carbons .
Advanced Research Questions
Q. What role does the 4-methoxybenzyl group play in modulating the compound’s electronic properties and solubility?
- Methodology : Perform density functional theory (DFT) calculations to analyze electron density distribution. Compare with derivatives lacking the methoxy group. Experimental validation via UV-Vis spectroscopy and cyclic voltammetry can assess electronic effects .
- Solubility : Measure partition coefficients (logP) in octanol/water. The methoxy group enhances hydrophilicity, which can be correlated with bioavailability in pharmacokinetic studies .
Q. How can structural contradictions in spectroscopic data (e.g., NMR shifts) between synthesized batches be resolved?
- Methodology :
- Batch Comparison : Analyze spectra for batch-specific impurities (e.g., residual solvents or regioisomers). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. For example, monoclinic systems (space group ) with unit cell parameters (e.g., ) provide definitive bond lengths and angles .
Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions at the oxadiazole ring?
- Methodology :
- Electronic Tuning : Introduce electron-withdrawing groups (e.g., nitro) to activate the oxadiazole ring. Monitor reactivity via LC-MS and (if fluorinated reagents are used) .
- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions. Optimize conditions (e.g., ligand choice, solvent) to minimize side reactions .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points for structurally similar quinazoline derivatives?
- Root Cause : Variations in crystallization solvents (e.g., methanol vs. DMF) or polymorph formation.
- Resolution :
- Perform differential scanning calorimetry (DSC) to identify polymorphs.
- Reproduce synthesis using protocols from conflicting studies (e.g., vs. 14) and compare purity via HPLC .
Methodological Guidance Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
